2,3-Bis(propan-2-yl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-di(propan-2-yl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-6(2)8-5-10-9(8)7(3)4/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLNAMPNLITESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Chemistry of 2,3 Bis Propan 2 Yl Azetidine and Analogous Systems
Quantum Chemical Investigations of Ring Strain and Stability in Azetidines
The azetidine (B1206935) ring is characterized by significant ring strain, a consequence of its four-membered structure. The experimentally determined ring strain energy of azetidine is approximately 25.2 kcal/mol, a value comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.netclockss.orgresearchgate.net This inherent strain is a key determinant of the chemical reactivity of azetidines, yet the ring is notably more stable and easier to handle than the three-membered aziridine ring. researchgate.net
Quantum chemical calculations, particularly using density functional theory (DFT), have been employed to probe the stability of substituted azetidines. nih.gov The introduction of substituents on the azetidine ring can modulate its stability. For instance, in the case of 2,3-disubstituted azetidines like 2,3-Bis(propan-2-yl)azetidine, the bulky isopropyl groups are expected to introduce significant steric strain. This can potentially destabilize the ring system or favor specific conformations that minimize these unfavorable interactions.
The stability of the azetidine ring is also influenced by the electronic effects of its substituents. A computational study comparing 3-aryl-oxetanes and -azetidines highlighted that benzylic radicals within these strained rings are less stable and more π-delocalized, which in turn affects their reactivity. chemrxiv.org For this compound, the electron-donating nature of the isopropyl groups would influence the electron density on the ring atoms, thereby affecting its stability and basicity.
A comparative overview of the ring strain energies of azetidine and related cyclic amines is presented in the table below.
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
| Aziridine | 3 | 26.7 |
| Azetidine | 4 | 25.2 |
| Pyrrolidine (B122466) | 5 | 5.8 |
| Piperidine | 6 | 0 |
This table presents a comparative view of ring strain energies in cyclic amines, highlighting the significant strain in the four-membered azetidine ring.
Conformational Analysis and Pseudorotation Dynamics of 2,3-Disubstituted Azetidines
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve some of the torsional strain. The puckering of the ring is a dynamic process, and for substituted azetidines, this leads to a complex conformational landscape. The introduction of substituents, particularly at the 2 and 3 positions, significantly influences the preferred conformation and the dynamics of ring inversion.
For 2,3-disubstituted azetidines, the relative orientation of the substituents (cis or trans) is a critical factor. In the case of this compound, both cis and trans isomers are possible. Each of these isomers will have a set of accessible conformations arising from the puckering of the azetidine ring and the rotation of the isopropyl groups.
Computational methods are essential for elucidating the potential energy surface of such molecules. Conformational analysis of analogous 2,3-disubstituted azetidines has shown that the substituents prefer to occupy pseudo-equatorial positions to minimize steric hindrance. In a study on the synthesis of 2-arylazetidines, spectroscopic investigations confirmed a trans geometry for the substituents at the 2 and 3 positions. acs.org
The dynamic process of ring inversion in azetidines is a form of pseudorotation. This process involves the interconversion between different puckered conformations through a low-energy barrier. The rate and energetics of this pseudorotation are highly dependent on the nature and size of the substituents. For this compound, the large steric bulk of the isopropyl groups would be expected to create a higher barrier to ring inversion compared to less substituted azetidines. The most stable conformation would likely be one where the two isopropyl groups are in a trans-diequatorial arrangement, maximizing their separation.
While specific computational data on the pseudorotation dynamics of this compound is not available, studies on related systems provide valuable insights. For instance, the conformational preferences of N-substituted azetidines have been investigated, revealing the influence of the substituent on the ring's pucker and the nitrogen inversion barrier. srce.hr
Electronic Structure Characterization (e.g., Frontier Molecular Orbitals) and Reactivity Prediction for Sterically Hindered Azetidines
The electronic structure of azetidines, particularly the nature of their frontier molecular orbitals (FMOs), is fundamental to understanding their reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictate how the molecule will interact with electrophiles and nucleophiles, respectively.
In azetidine, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making it a nucleophilic center. The LUMO is generally a σ* anti-bonding orbital of the C-N or C-C bonds within the ring. The high ring strain of azetidines contributes to a higher energy HOMO and a lower energy LUMO compared to their acyclic or larger ring counterparts, which is a factor in their enhanced reactivity. researchgate.net
For sterically hindered azetidines like this compound, the electronic structure is modulated by the bulky substituents. The electron-donating isopropyl groups will raise the energy of the HOMO, potentially increasing the nucleophilicity of the nitrogen atom. However, the significant steric hindrance around the nitrogen and the adjacent carbon atoms will likely be the dominant factor controlling its reactivity, making it less accessible to attacking reagents.
Computational studies on the reactivity of 3-aryl-oxetanes and -azetidines have shown that the presence of a strained ring can lead to a more π-delocalized benzylic radical, which influences the course of radical reactions. chemrxiv.org This suggests that the electronic structure and reactivity of substituted azetidines are a complex interplay of ring strain, steric effects, and electronic substituent effects.
The reactivity of azetidines is often exploited in ring-opening reactions, which are driven by the relief of ring strain. magtech.com.cn The regioselectivity of these reactions is governed by the electronic and steric nature of the substituents. For an unsymmetrically substituted azetidine, nucleophilic attack can occur at either of the carbon atoms adjacent to the nitrogen. In the case of this compound, while the molecule is symmetrically substituted in terms of the groups themselves, their stereochemical arrangement (cis or trans) would lead to different steric environments at the C2 and C4 positions, influencing the regioselectivity of potential ring-opening reactions.
Computational Studies on Reaction Pathways and Transition States for Azetidine Formation and Derivatization
Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving azetidines, from their synthesis to their subsequent functionalization. Theoretical studies can map out reaction pathways, identify transition states, and explain observed stereochemical outcomes.
The formation of the strained four-membered azetidine ring is often challenging, and computational studies have provided insights into the factors that favor cyclization. bham.ac.uk For example, in the synthesis of 2-arylazetidines, quantum chemical calculations helped to explain the preference for the formation of the four-membered ring over the thermodynamically more favorable five-membered ring under kinetically controlled conditions. acs.org
The derivatization of azetidines often involves reactions that proceed via transition states where the relief of ring strain is a significant driving force. Computational studies of the addition of organolithiums to 2-oxazolinylazetidines have been used to model the transition states and explain the high degree of stereoselectivity observed in these reactions. nih.gov These studies highlight the importance of the nitrogen lone pair in coordinating the organolithium reagent, which directs the subsequent nucleophilic addition.
For a sterically hindered molecule like this compound, computational modeling would be invaluable for predicting its reactivity in derivatization reactions. For instance, modeling the approach of an electrophile to the nitrogen atom would reveal the steric barriers and the most likely trajectory of attack. Similarly, computational studies could predict the feasibility and stereochemical outcome of reactions at the C2 and C3 positions, which are heavily shielded by the isopropyl groups.
The synthesis of substituted azetidines can also be guided by computational predictions. For instance, the reductive cyclization of imines has been used to prepare 1,2,3-substituted azetidines. bham.ac.uk Computational modeling of the transition states for such cyclizations could help in optimizing reaction conditions and predicting the diastereoselectivity for the formation of cis or trans isomers of this compound.
A summary of computational approaches and their applications in studying azetidine chemistry is provided in the table below.
| Computational Method | Application in Azetidine Chemistry |
| Density Functional Theory (DFT) | Calculation of ring strain, heats of formation, and geometric parameters. nih.gov |
| Ab initio methods | Investigation of gas-phase basicity and proton affinity. srce.hr |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and pseudorotation. |
| Transition State Theory | Elucidation of reaction mechanisms and prediction of stereochemical outcomes. nih.gov |
This table outlines the key computational methods and their specific applications in the theoretical study of azetidine systems.
Elucidation of Reaction Mechanisms and Kinetics in Azetidine Chemistry
Detailed Mechanistic Pathways for Azetidine (B1206935) Ring Construction
The formation of the azetidine ring can be achieved through various mechanistic pathways, including intramolecular cyclizations and cycloadditions. magtech.com.cn Key strategies involve the formation of a carbon-nitrogen (C-N) bond or a carbon-carbon (C-C) bond to close the four-membered ring. magtech.com.cn
Electrophilic Addition and Intramolecular Cyclization: One common pathway is the electrophilic cyclization of homoallylamines. For instance, selenium-induced cyclization of homoallylbenzylamines can proceed via a 4-exo-tet ring closure to yield 1,2,4-trisubstituted azetidines. bham.ac.uk The mechanism involves an initial electrophilic addition to the alkene, followed by intramolecular attack by the nitrogen atom. bham.ac.uk Similarly, the intramolecular aminolysis of epoxides, catalyzed by Lewis acids like Lanthanum(III) triflate (La(OTf)₃), provides a regioselective route to azetidines. nih.govfrontiersin.org This method is effective for cis-3,4-epoxy amines and tolerates a range of acid-sensitive functional groups. nih.govfrontiersin.org
Pathways Involving Intermediates:
Zwitterionic Intermediates: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam (azetidin-2-one) synthesis, which are precursors to azetidines via reduction. mdpi.com The mechanism, particularly its stereochemical outcome, is complex and can involve a zwitterionic intermediate. mdpi.com
1,2-Metalate Shift: A modern approach for constructing functionalized azetidines involves the intramolecular amination of organoboronates. This mechanism proceeds through a 1,2-metalate shift within an aminoboron "ate" complex, leading to the formation of the C-N bond and ring closure. organic-chemistry.org Another innovative method uses the high ring strain of 1-azabicyclo[1.1.0]butane. Its reaction with a boronic ester generates a lithium species that undergoes a 1,2-migration, cleaving the central C-N bond to furnish the azetidine ring. organic-chemistry.org
Photochemical Pathways: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for azetidine synthesis. researchgate.netrsc.org Depending on the substrates and conditions, the reaction can proceed through a singlet or triplet excited state, influencing the stereospecificity of the product. rsc.orgrsc.org For example, reactions involving N-(arylsulfonyl)imines with styrenyl alkenes are stereospecific, suggesting a singlet state exciplex intermediate. rsc.org
Table 1: Selected Mechanistic Pathways for Azetidine Synthesis
| Mechanistic Pathway | Precursors | Key Intermediate/Step | Product Type |
|---|---|---|---|
| Intramolecular Aminolysis | cis-3,4-epoxy amines | Lewis acid-catalyzed epoxide opening | Substituted Azetidines |
| 1,2-Metalate Shift | γ-Amino organoboronates | Aminoboron "ate" complex | Substituted Azetidines |
| Aza Paternò–Büchi Reaction | Imines and Alkenes | Singlet or Triplet Exciplex | Functionalized Azetidines |
Stereochemical Control and Diastereoselectivity in Azetidine-Forming Reactions
Achieving stereocontrol is a significant challenge in azetidine synthesis due to the strained nature of the four-membered ring. acs.org The relative orientation of substituents at positions 2 and 3 is a critical aspect of these syntheses.
Methods for achieving high diastereoselectivity often rely on substrate control, where the inherent chirality of the starting material dictates the stereochemical outcome. For instance, the synthesis of chiral 2-cyano azetidines from β-amino alcohols like ephedrine (B3423809) preserves the stereochemistry of the starting material. nih.govnih.gov The cyclization is believed to proceed through a double Sₙ2 reaction pathway involving an intermediate aziridinium (B1262131) ion, which results in the retention of configuration. nih.gov
Recent advances have also demonstrated catalyst-controlled stereoselectivity. A copper-catalyzed asymmetric boryl allylation of azetines has been developed for the enantioselective synthesis of cis-2,3-disubstituted azetidines. acs.org This method simultaneously installs two functional groups and creates two new stereogenic centers with high control. acs.org Similarly, diastereoselective hydrozirconation has been explored for the synthesis of cis-2,3-disubstituted azetidines. rsc.org
The aza Paternò–Büchi reaction's stereochemical outcome is highly dependent on the reaction mechanism. Stereospecificity is often observed in reactions that proceed via a singlet state, whereas reactions involving a triplet state may lead to mixtures of diastereomers. rsc.org
Regioselectivity Considerations in Substituted Azetidine Synthesis
Regioselectivity is crucial when precursors have multiple potential sites for ring closure. In the intramolecular aminolysis of substituted 3,4-epoxy amines, the nucleophilic attack of the amine can occur at either C3 or C4 of the epoxide. The use of a Lewis acid catalyst such as La(OTf)₃ has been shown to direct the reaction, leading to highly regioselective formation of the azetidine ring (4-exo closure) over the alternative pyrrolidine (B122466) ring (5-endo closure). nih.govfrontiersin.org Computational studies suggest this selectivity arises from the coordination of the lanthanum (III) ion to the substrate. nih.govfrontiersin.org
Palladium-catalyzed intramolecular γ-C(sp³)–H amination is another regioselective method for synthesizing azetidines. rsc.org The mechanism involves a Pd(IV) intermediate, where reductive elimination favors the formation of the four-membered ring. rsc.org
Kinetic vs. Thermodynamic Control in Azetidine Transformations
The principles of kinetic versus thermodynamic control dictate the product distribution in reactions with competing pathways. wikipedia.orgdalalinstitute.com A reaction under kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), whereas a reaction under thermodynamic control favors the most stable product. jackwestin.commasterorganicchemistry.comyoutube.com Reaction conditions such as temperature, solvent, and reaction time are critical in determining which pathway dominates. wikipedia.org
In the context of azetidine synthesis, a notable example is the base-induced cyclization of γ-chloroamines. This reaction can potentially form the strained four-membered azetidine (the kinetic product) or a more stable five-membered pyrrolidine via rearrangement or alternative cyclization pathways (the thermodynamic product). A regio- and diastereoselective method for synthesizing 2-arylazetidines found that under kinetically controlled conditions (e.g., using strong bases at low temperatures), the formation of the strained four-membered ring is exclusively achieved, preventing the formation of the thermodynamically more favorable five-membered rings. acs.org This demonstrates that by carefully selecting reaction conditions, the less stable but desired kinetic product can be isolated. acs.org
Table 2: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Favors Kinetic Product | Favors Thermodynamic Product |
|---|---|---|
| Temperature | Low | High |
| Reaction Time | Short | Long (allows for equilibrium) |
| Base Strength | Strong, sterically hindered | Weaker (allows for reversibility) |
| Product Stability | Less stable, formed faster | More stable |
Intermediate Characterization in Azetidine Reaction Sequences
The direct observation and characterization of intermediates in azetidine-forming reactions are often challenging due to their transient nature. However, mechanistic studies and trapping experiments provide valuable insights.
In some ring-expansion or rearrangement reactions, bicyclic intermediates have been proposed. For example, the formation of 3-alkoxyazetidines as a side product in some syntheses is explained by an initial intramolecular nucleophilic displacement to yield a bicyclic aziridinium ion, which is then opened by an alcohol solvent. rsc.org Similarly, ring expansions of certain azetidine systems to give substituted pyrroles are believed to proceed through a 1-azoniabicyclo[2.1.0]pentane intermediate. nih.gov
In photochemical reactions like the aza Paternò–Büchi reaction, intermediates such as exciplexes (excited-state complexes) are invoked to explain the reaction's stereospecificity. rsc.org While not directly isolated, their existence is supported by kinetic data and the stereochemical outcomes of the reactions.
Chemical Reactivity and Functionalization of 2,3 Bis Propan 2 Yl Azetidine Core
Strain-Driven Reactivity of Azetidine (B1206935) Ring System and σ-N–C Bond Cleavage
The reactivity of the azetidine ring is fundamentally influenced by its considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, renders the azetidine ring susceptible to reactions that release this strain. rsc.orgrsc.orgresearchwithrutgers.com A primary manifestation of this strain-driven reactivity is the cleavage of the σ-N–C bonds, which can be triggered under various conditions to afford acyclic amine derivatives or to serve as a gateway to larger heterocyclic systems.
Key Features of Azetidine Ring Strain:
| Feature | Description | Implication for 2,3-Bis(propan-2-yl)azetidine |
| Ring Strain Energy | Approximately 25.4 kcal/mol, leading to a propensity for ring-opening reactions. rsc.org | The core reactivity is driven by the desire to alleviate this strain. |
| Bond Angles | Deviate significantly from the ideal tetrahedral angle, contributing to the strain. | The bulky isopropyl groups may further distort these angles. |
| σ-N–C Bond Lability | The N-C bonds are susceptible to cleavage by various reagents. | This is a key pathway for the functionalization and transformation of the azetidine core. |
Post-Synthetic Functionalization Strategies
Once the this compound core is synthesized, a variety of post-synthetic modifications can be employed to introduce further chemical diversity. These strategies leverage the inherent reactivity of the azetidine ring and its substituents.
Directed C-H Activation and Functionalization
Modern synthetic methodologies, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct functionalization of otherwise inert C-H bonds. rsc.org In the context of the this compound, this approach could potentially allow for the selective introduction of functional groups at specific positions on the azetidine ring or the isopropyl side chains. nih.gov The nitrogen atom of the azetidine can act as an endogenous directing group, guiding a metal catalyst to a nearby C-H bond for activation and subsequent coupling with a reaction partner. rsc.org
Nucleophilic Substitution Reactions on Substituted Azetidines
Nucleophilic substitution reactions can occur at the carbon atoms of the azetidine ring, particularly if a suitable leaving group is present. rsc.org For this compound, if one of the substituents were, for example, a halogen, it could be displaced by a variety of nucleophiles. The stereochemistry of such reactions is a critical consideration, as the approach of the nucleophile can be influenced by the steric bulk of the existing isopropyl groups.
Electrophilic Substitution and Trapping Reactions
The nitrogen atom of the azetidine ring is nucleophilic and can react with a range of electrophiles. However, the carbons of the saturated ring are not typically susceptible to direct electrophilic substitution. Instead, functionalization can be achieved through deprotonation at a carbon atom adjacent to the nitrogen (the α-position) to form a lithiated intermediate, which can then be trapped by an electrophile. acs.orgrsc.org The regioselectivity of this deprotonation can be influenced by the directing ability of the nitrogen-protecting group and the steric environment created by the isopropyl substituents.
Ring-Opening Reactions for the Synthesis of Other Heterocyclic and Acyclic Systems (Purely Chemical Transformations, e.g., pyrrolidines, piperidines)
The strain inherent in the azetidine ring makes it an excellent precursor for the synthesis of other, more stable heterocyclic systems or functionalized acyclic amines. rsc.orgrsc.org These transformations are often driven by the release of ring strain and can be initiated by a variety of reagents and conditions.
Ring Expansion to Pyrrolidines and Piperidines: Under certain conditions, azetidines can undergo ring expansion to form five-membered pyrrolidines or six-membered piperidines. These reactions often involve the cleavage of a C-C or C-N bond within the ring, followed by rearrangement and re-cyclization. For instance, treatment of an azetidine with a suitable catalyst can induce an isomerization process.
Nucleophilic Ring-Opening to Acyclic Amines: A wide range of nucleophiles can attack one of the carbon atoms of the azetidine ring, leading to the cleavage of a C-N bond and the formation of a γ-functionalized amine. nih.gov The regioselectivity of this attack is often governed by both steric and electronic factors. In the case of this compound, the nucleophile would likely attack the less sterically hindered carbon atom.
Examples of Azetidine Ring Transformations:
| Starting Material | Reagent/Conditions | Product Type |
| Substituted Azetidine | Lewis Acid/Heat | Pyrrolidine (B122466) Derivative |
| Azetidinium Ion | Nucleophile (e.g., R-OH, R-NH2) | γ-Amino Alcohol/Diamine |
| N-Acyl Azetidine | Reducing Agent | Acyclic Amino Alcohol |
Derivatization at the Nitrogen Atom and Alkyl Side Chains
The nitrogen atom of the this compound is a key site for derivatization. If the nitrogen is unsubstituted (an N-H azetidine), it can readily undergo a variety of reactions common to secondary amines.
N-Alkylation, N-Acylation, and N-Sulfonylation: The nitrogen atom can be functionalized with a wide array of electrophiles to introduce new alkyl, acyl, or sulfonyl groups. These modifications can significantly alter the biological and physical properties of the molecule.
Formation of Azetidinium Salts: Reaction with an alkylating agent can lead to the formation of a quaternary azetidinium salt. These charged species can exhibit different reactivity profiles, including increased susceptibility to nucleophilic ring-opening.
Functionalization of the alkyl side chains (the isopropyl groups) is generally more challenging due to the inert nature of the C-H bonds. However, as mentioned in section 5.2.1, advanced techniques like directed C-H activation could potentially enable the selective introduction of functionality at these positions.
Transformation of Isopropyl Groups on the Azetidine Scaffold
The chemical modification of the isopropyl substituents on the this compound core represents a potential avenue for the diversification of this heterocyclic scaffold. While direct experimental studies on the functionalization of these specific isopropyl groups are not extensively documented in publicly available scientific literature, the reactivity of such alkyl groups can be predicted based on established principles of organic chemistry and analogous transformations on other carbo- and heterocyclic systems. The tertiary C-H bonds of the isopropyl groups are potential sites for various chemical transformations, including oxidation and halogenation reactions.
The proximity of the electron-rich azetidine nitrogen may influence the reactivity of the isopropyl C-H bonds. However, the strained nature of the four-membered ring could also lead to competing ring-opening reactions under harsh conditions. Therefore, reaction conditions would need to be carefully selected to favor the functionalization of the isopropyl groups while preserving the integrity of the azetidine core.
Potential Oxidation Reactions
Drawing parallels from the well-established benzylic oxidation of alkylarenes, the tertiary C-H bonds of the isopropyl groups on the azetidine scaffold could, in principle, be oxidized to introduce hydroxyl or carbonyl functionalities. Reagents commonly employed for such transformations include strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). However, the use of such harsh oxidants might pose a risk to the stability of the azetidine ring.
Milder and more selective oxidation methods could be more suitable. For instance, catalytic oxidation using transition metal catalysts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) might offer a more controlled approach. The expected products from such reactions would be tertiary alcohols or ketones, depending on the reaction conditions and the degree of oxidation.
Hypothetical Oxidation of this compound
This table presents plausible outcomes for the oxidation of the isopropyl groups based on general reactivity patterns, not on reported experimental data.
| Oxidizing Agent | Plausible Product(s) | Potential Challenges |
| KMnO₄, heat | 2-(azetidin-2-yl)propan-2-ol, 2-(azetidin-2-yl)propan-2-one | Ring cleavage, over-oxidation |
| H₂CrO₄ | 2-(azetidin-2-yl)propan-2-ol, 2-(azetidin-2-yl)propan-2-one | Ring cleavage, toxicity of Cr(VI) |
| RuCl₃ / H₅IO₆ | 2-(azetidin-2-yl)propan-2-one | Selectivity, catalyst deactivation |
| TBHP, Metal Catalyst | 2-(azetidin-2-yl)propan-2-ol | Moderate yields, catalyst screening required |
Potential Halogenation Reactions
Free radical halogenation is a common method for the functionalization of alkanes. The tertiary C-H bonds of the isopropyl groups are particularly susceptible to radical abstraction, making them prime targets for halogenation. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light are typically used for the selective bromination of such positions.
This reaction would be expected to proceed via a radical chain mechanism, where a bromine radical abstracts a tertiary hydrogen atom from one of the isopropyl groups to form a stabilized tertiary radical. This radical would then react with a bromine source to yield the halogenated product.
Hypothetical Free-Radical Bromination of this compound
This table illustrates the potential products of free-radical bromination. The regioselectivity and stereoselectivity would need to be determined experimentally.
| Reagent System | Expected Major Product | Reaction Type |
| NBS, AIBN, CCl₄, heat | 2-(2-bromo-2-propanyl)-3-(propan-2-yl)azetidine | Free-radical substitution |
| Br₂, hv | 2-(2-bromo-2-propanyl)-3-(propan-2-yl)azetidine | Free-radical substitution |
The introduction of a halogen atom would provide a versatile handle for further synthetic manipulations. For example, the resulting tertiary alkyl halide could undergo nucleophilic substitution or elimination reactions, or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, thus significantly expanding the chemical space accessible from the this compound scaffold.
Further research is necessary to explore these potential transformations and to establish efficient and selective protocols for the functionalization of the isopropyl groups on the this compound core.
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 2,3 Bis Propan 2 Yl Azetidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like azetidines. High-resolution 1H and 13C NMR spectra would provide fundamental information about the chemical environment of each nucleus.
2D NMR Techniques (COSY, HMQC, HSQC, NOESY, ROESY) for Connectivity and Spatial Relationships
For a molecule such as 2,3-Bis(propan-2-yl)azetidine, a suite of 2D NMR experiments would be indispensable for unambiguous assignment and stereochemical analysis.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the isopropyl groups and the azetidine (B1206935) ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon skeleton based on proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the stereochemistry, particularly the relative configuration of the two isopropyl groups at the C2 and C3 positions. These experiments detect through-space interactions between protons that are close to each other, which would differentiate between cis and trans isomers.
Quantitative NMR for Reaction Monitoring
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. In the context of this compound, qNMR could be employed to monitor the progress of its synthesis, determine the yield of a reaction, or assess the ratio of stereoisomers in a mixture. This is achieved by comparing the integral of a specific analyte signal to that of an internal standard of known concentration.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would unambiguously determine the bond lengths, bond angles, and torsion angles of the molecule in the solid state. Crucially, for a chiral molecule, X-ray crystallography on a single crystal of a pure enantiomer could establish its absolute stereochemistry.
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group and Conformational Insights
Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopies provide information about the vibrational modes of a molecule. For this compound, these techniques would identify characteristic vibrations for the C-H bonds of the alkyl groups, C-N and N-H bonds of the azetidine ring, and the skeletal vibrations of the ring itself. These spectra can serve as a molecular fingerprint and may also offer insights into the conformational properties of the molecule.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Electron ionization (EI) or other fragmentation techniques would induce the molecule to break apart in a predictable manner, and the resulting fragment ions would offer clues about the connectivity of the atoms.
Applications of 2,3 Bis Propan 2 Yl Azetidine and Azetidine Scaffolds in Advanced Organic Synthesis and Materials Science
Azetidines as Chiral Building Blocks in Asymmetric Synthesis
Chiral azetidines are powerful tools in asymmetric synthesis, serving as scaffolds to introduce and control stereochemistry in more complex molecules. The conformational rigidity of the four-membered ring allows for a well-defined spatial arrangement of its substituents, which can effectively direct the stereochemical outcome of subsequent reactions.
A prominent application is the synthesis of non-natural amino acids and their incorporation into peptides acs.org. For instance, enantiomerically pure azetidine-2-carboxylic acid and its derivatives can be synthesized and used to create small peptide chains acs.org. The defined stereochemistry of the azetidine (B1206935) ring is transferred to the final peptide, influencing its secondary structure. Similarly, chiral 2-azetines, the unsaturated counterparts, can be synthesized with high enantiomeric excess through methods like copper-catalyzed [3+1]-cycloadditions. These can then be reduced via catalytic hydrogenation to yield chiral tetrasubstituted azetidines, preserving the stereochemical integrity of the molecule researchgate.netnih.gov.
Another innovative approach involves the strain-release functionalization of enantiopure 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained precursors undergo stereospecific ring-opening reactions with a variety of nucleophiles, providing a modular and programmable route to a diverse library of complex, stereopure azetidines that would be difficult to synthesize otherwise chemrxiv.org. This method underscores the utility of leveraging ring strain to build stereochemically rich molecules.
| Synthetic Strategy | Key Precursor/Intermediate | Chiral Product | Key Features |
|---|---|---|---|
| Asymmetric Cycloaddition/Reduction | Chiral 2-Azetines | Chiral Tetrasubstituted Azetidines | High enantioselectivity achieved in the initial cycloaddition is preserved during reduction nih.gov. |
| Organometallic Route/Asymmetric Reduction | Unsaturated Carboxylic Acid Precursors | Enantioenriched Azetidine-based Amino Acids | Allows for the creation of a library of non-natural amino acids for peptide synthesis acs.org. |
| Strain-Release Functionalization | Enantiopure 1-Azabicyclo[1.1.0]butanes (ABBs) | Complex Stereopure Azetidines | Modular and programmable approach enabling parallel synthesis of diverse azetidines chemrxiv.org. |
| Pd-Catalyzed Asymmetric Allylation | Azalactones | Enantiopure Functionalized Azetidines | Involves an allylic amination step to form the azetidine ring with high enantioselectivity rsc.org. |
Integration into Complex Molecular Architectures (non-biologically active, e.g., polyamine ligands)
Azetidines serve as key intermediates in the synthesis of larger, non-biologically active molecular structures, particularly polyamine ligands and macrocycles acs.orgbham.ac.uk. The controlled ring-opening or functionalization of the azetidine scaffold allows for its incorporation into elaborate architectures. For example, the reaction of 1,1,1-tris(hydroxymethyl)ethane (B165348) with 1,2-ethanediamine can lead to the formation of a quadridentate amine ligand that incorporates an azetidine ring within its structure scilit.com.
The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small macrocyclic peptides researchgate.netnih.gov. The inclusion of this rigid four-membered ring within a linear peptide precursor significantly improves the efficiency of head-to-tail cyclization reactions. This strategy facilitates the creation of complex macrocycles that would otherwise be challenging to synthesize core.ac.uk. Furthermore, the azetidine nitrogen within these macrocycles can be selectively functionalized post-cyclization, allowing for the attachment of probes or other molecular tags without degrading the strained ring researchgate.netnih.gov.
The synthesis of diverse scaffolds, including fused, bridged, and spirocyclic ring systems, can be achieved from a densely functionalized azetidine core. Through sequences involving reactions like ring-closing metathesis, complex polycyclic systems can be constructed, demonstrating the versatility of the azetidine ring as a central building block for generating skeletal diversity nih.gov.
Role as Ligands in Catalysis and Coordination Chemistry (e.g., in asymmetric catalysis)
Functionalized azetidines have emerged as effective ligands in coordination chemistry and asymmetric catalysis birmingham.ac.uk. When coordinated to a metal center, chiral azetidine-derived ligands can create a highly specific chiral environment, enabling high levels of enantioselectivity in a variety of chemical reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions birmingham.ac.ukresearchgate.net.
The coordination chemistry of azetidine derivatives with metal ions such as Copper(II) and Zinc(II) has been studied in detail. Tridentate and quadridentate azetidine-based ligands have been shown to form stable complexes with distinct coordination geometries, such as square-pyramidal and trigonal bipyramidal researchmap.jp. These structural characteristics are crucial for their function in catalysis. For instance, azetidine-containing ligands have been successfully used to create water-soluble catalysts for important cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings researchmap.jp.
The azetidine ring can be part of a larger ligand structure, often incorporating other coordinating groups like pyridyl or aminoethyl arms to achieve higher denticity nih.govnih.gov. The resulting metal complexes have shown catalytic activity, with the azetidine unit playing a key role in defining the ligand's spatial properties and, consequently, the catalyst's selectivity researchmap.jp.
| Ligand Type | Metal Center | Application/Reaction Type | Key Finding |
|---|---|---|---|
| Tridentate/Quadridentate Azetidines | Cu(II), Zn(II) | Coordination Chemistry Studies | Forms stable complexes with square-pyramidal or trigonal bipyramidal geometries researchmap.jp. |
| Chiral Azetidine-derived Ligands | Various (e.g., Zn, Cu) | Asymmetric Catalysis (e.g., Michael additions, Aldol reactions) | Induces high enantioselectivity in carbon-carbon bond-forming reactions rsc.orgbirmingham.ac.ukresearchgate.net. |
| Pyridyl- and Amino-Functionalized Azetidines | Cu(II), Ni(II), Pd(II) | Suzuki-Miyaura & Sonogashira Couplings | Functions as an effective ligand for water-soluble cross-coupling catalysts researchmap.jpnih.gov. |
| N-substituted-azetidinyl(diphenylmethyl)methanols | Zn(II) | Asymmetric Diethylzinc (B1219324) Addition | Achieves high levels of enantioselectivity in the addition of diethylzinc to aldehydes researchgate.net. |
Potential in Polymer Chemistry and Advanced Materials (e.g., monomers, crosslinkers)
Azetidines are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP) rsc.orgnortheastern.edu. The relief of ring strain provides the thermodynamic driving force for this process. The most common method is cationic ring-opening polymerization (CROP), which typically yields hyperbranched polymers like poly(propylenimine) (PPI) researchgate.netacs.org. The polymerization kinetics and the resulting polymer architecture (i.e., the distribution of primary, secondary, and tertiary amines) can be controlled by adjusting reaction conditions such as temperature and monomer-to-initiator ratio acs.org.
While CROP is well-established, anionic ring-opening polymerization (AROP) of azetidines has also been developed, particularly for N-activated azetidines such as N-(methanesulfonyl)azetidine rsc.org. This method offers an alternative pathway to polyamines, although it can also result in branched structures due to chain transfer reactions rsc.org.
The resulting polyamines have applications in advanced materials. For example, poly(propylenimine) synthesized from azetidine can be impregnated into mesoporous silica (B1680970) to create composite adsorbents for CO2 capture acs.org. Other applications for azetidine-derived polymers include their use in chelation, materials templating, and as antibacterial coatings, highlighting their potential in materials science rsc.orgnortheastern.eduresearchgate.net.
| Polymerization Method | Azetidine Monomer Type | Resulting Polymer | Key Characteristics/Applications |
|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Unsubstituted or N-alkyl azetidines | Branched Poly(propylenimine) (PPI) | Well-established method; polymers used for CO2 capture and as coatings rsc.orgacs.org. |
| Anionic Ring-Opening Polymerization (AROP) | N-activated azetidines (e.g., N-sulfonyl) | Branched Polyamines | A more recent development; offers an alternative synthetic route to polyamines rsc.org. |
| "Living" Polymerization | Certain N-alkylazetidines | "Living" Polymers | Allows for controlled polymer growth and the potential synthesis of block copolymers researchgate.net. |
Use as Probes for Fundamental Reaction Studies
The unique reactivity conferred by the ring strain of azetidines makes them excellent probes for studying fundamental reaction mechanisms rsc.org. The formation and cleavage of the four-membered ring can provide deep insights into reaction pathways, transition states, and the interplay of steric and electronic effects.
A prime example is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene to form an azetidine nih.gov. Mechanistic investigations of this reaction have explored the nature of the excited state (singlet vs. triplet) and the role of intermediates in determining the reaction's regio- and stereoselectivity rsc.orgnih.gov. These studies are crucial for optimizing the reaction and expanding its synthetic utility.
Furthermore, the ring-opening of azetidines is a focal point of mechanistic studies. For instance, investigations into the enantioselective, acid-catalyzed ring-opening of azetidinium ions have provided insights into how chiral catalysts can recognize and differentiate between charged transition states acs.org. Studies on the thermal isomerization of 2-(iodomethyl)azetidines to 3-iodopyrrolidines have shown that the reaction likely proceeds through a bicyclic aziridinium (B1262131) ion intermediate, explaining the observed stereochemical outcomes rsc.org. This "build and release" strategy, where a strained ring is first formed and then opened, is a powerful approach for accessing complex products and understanding the principles of strain-driven reactivity beilstein-journals.org.
Future Directions and Emerging Research Avenues for Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Polysubstituted Azetidines
There is currently no specific information available in the searched literature regarding novel and sustainable synthetic methodologies for 2,3-Bis(propan-2-yl)azetidine . However, the synthesis of polysubstituted azetidines is a significant focus of contemporary research, with an emphasis on sustainability and efficiency.
Future advancements are centered on developing methods that minimize waste, reduce hazardous substance use, and improve atom economy. tandfonline.com Key areas of development include:
Flow Chemistry: Continuous flow synthesis is emerging as a safer, more robust, and sustainable alternative to traditional batch methods. uniba.it Flow technology allows for precise control over reaction parameters, enabling the safe handling of highly reactive intermediates at temperatures higher than in batch processing. uniba.it This has been successfully applied to the synthesis of C3-functionalized azetidines and C2-functionalized azetines from a common precursor. uniba.itresearchgate.net
Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction, provide an efficient pathway to functionalized azetidines through [2+2] photocycloaddition. rsc.org These methods bypass the need for harsh reagents and can be scaled for larger production. rsc.org
Catalytic Cascade Reactions: The development of cascade reactions, such as the trifluoromethylation/cyclization of N-allyl sulfonylynamides, offers a direct route to complex, fused azetidine (B1206935) structures in a single step under mild conditions. rsc.org This represents a novel approach for constructing synthetically valuable azetidines. rsc.org
Eco-Friendly Synthesis: Research into "green chemistry" approaches, such as using sonication and molecular sieves, aims to reduce reaction times and increase yields without the need for hazardous solvents or extreme temperatures. tandfonline.com The use of environmentally benign solvents like cyclopentyl methyl ether (CPME) is also a key aspect of sustainable synthesis strategies. nih.gov
| Synthetic Strategy | Key Features | Advantages |
| Flow Chemistry | Utilizes microreactors for continuous processing. | Enhanced safety, better temperature control, scalability, and sustainability. uniba.it |
| Photochemistry | Employs visible light to initiate cycloaddition reactions. | Mild reaction conditions, high efficiency, and access to unique structures. rsc.org |
| Cascade Reactions | Multiple bond-forming events in a single operation. | Increased complexity from simple starting materials, high atom economy. rsc.org |
| Green Solvents/Catalysts | Use of non-hazardous solvents and catalysts. | Reduced environmental impact and improved safety profile. tandfonline.comnih.gov |
Exploration of Unconventional Reactivity Patterns of the Azetidine Core
Specific studies on the unconventional reactivity of This compound are not available in the reviewed literature. Nonetheless, the exploration of new reactivity patterns for the azetidine core is a frontier in organic chemistry, largely driven by its inherent ring strain. rsc.orgrsc.org
Future research is likely to focus on leveraging this strain for novel chemical transformations that are not accessible with larger, less strained heterocycles.
Strain-Release Reactions: The high ring strain of azetidines can be harnessed to drive reactions. For instance, strain-release homologation of 1-azabicyclo[1.1.0]butanes (ABBs) provides a modular and efficient route to a wide range of functionalized azetidines. rsc.org
Radical Reactions: The development of radical addition processes, such as photochemical thiol-ene reactions, allows for the synthesis of poly-functionalized azetidines with high stereoselectivity. chemrxiv.org This opens up new avenues for creating complex substitution patterns.
Switchable Reactivity: Research into controlling the reaction pathways of azetidine precursors, such as 2-azetines, is a promising area. By switching between ionic and photochemical conditions, different products like β-aminocarbonyls or 2,3-disubstituted azetidines can be selectively synthesized from the same starting material. chemrxiv.org
Metal-Catalyzed Functionalization: The use of transition metal catalysis continues to expand the toolkit for azetidine modification. For example, copper-catalyzed boryl allylation of azetines allows for the enantioselective synthesis of chiral 2,3-disubstituted azetidines, which have been challenging to access through other methods. nih.gov
| Reactivity Type | Driving Force | Outcome |
| Strain-Release | High ring strain (approx. 25.4 kcal/mol). rsc.org | Formation of functionalized azetidines from strained precursors like ABBs. rsc.org |
| Radical Addition | Photochemical initiation. | Access to polysubstituted azetidines with controlled stereochemistry. chemrxiv.org |
| Switchable Pathways | Control of reaction conditions (ionic vs. radical). | Selective formation of different product classes from a single precursor. chemrxiv.org |
| Metal Catalysis | Transition metal complexes (e.g., Cu, Pd). | Enantioselective and regioselective functionalization of the azetidine ring. rsc.orgnih.gov |
Advanced Characterization Techniques for Dynamic Azetidine Systems
While there is no specific information on the advanced characterization of This compound , the study of dynamic processes in substituted azetidines is crucial for understanding their reactivity and conformational behavior.
Future research will increasingly rely on a combination of advanced spectroscopic and computational methods to probe these dynamic systems.
In Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FT-IR) spectroscopy are invaluable for monitoring the formation and behavior of transient intermediates, such as lithiated azetidines. nih.gov This provides direct evidence for reaction mechanisms and the configurational stability of intermediates. nih.gov
NMR Spectroscopy: Advanced nuclear magnetic resonance (NMR) techniques are essential for determining the structure and stereochemistry of polysubstituted azetidines. ajchem-a.com Conformational free energies in related heterocycles have been determined using the J-value method in NMR, a technique applicable to azetidine systems. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including the conformation of the azetidine ring in the solid state. This has been used to show how the azetidine ring can influence the conformation of macrocyclic peptides. researchgate.net
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. DFT can provide insights into the stability of different conformers, the energetics of reaction pathways, and the structure of transient species that are difficult to observe experimentally. nih.gov
| Technique | Information Gained | Application in Azetidine Chemistry |
| In Situ FT-IR | Real-time monitoring of reactive intermediates. | Studying the dynamics and stability of lithiated azetidines. nih.gov |
| Advanced NMR | Detailed structural and conformational analysis. | Determining stereochemistry and conformational preferences. ajchem-a.comnih.gov |
| X-ray Crystallography | Precise solid-state structure. | Confirming molecular structure and influence on larger molecules. researchgate.net |
| DFT Calculations | Energetics, reaction mechanisms, and structures of intermediates. | Rationalizing observed reactivity and stereoselectivity. nih.gov |
Computational Design and Prediction of Novel Azetidine Architectures with Specific Reactivity Profiles
There is no literature available on the computational design of This compound . However, the use of computational tools for designing novel molecules with desired properties is a rapidly growing field with significant potential for azetidine chemistry.
Future directions will involve the integration of machine learning, quantum chemistry, and molecular modeling to design new azetidine-based molecules and predict their behavior.
In Silico Drug Design: Computational approaches are widely used to design novel drug candidates. nih.gov These methods can be applied to design azetidine-containing molecules with specific biological activities by predicting their binding affinity to target proteins. nih.govmdpi.com
Predictive Reactivity Models: By combining experimental data with computational modeling, it is possible to develop models that can predict the reactivity and regioselectivity of reactions involving azetidines. This can help in designing more efficient synthetic routes. nih.gov
De Novo Design: Computational protein design principles, where novel protein structures are created, can be adapted for the de novo design of small molecules, including azetidines with unique functionalities. nobelprize.org This involves designing sequences or structures that are predicted to have specific chemical or physical properties.
Machine Learning Approaches: Machine learning models, trained on large datasets of chemical reactions and properties, can be used to predict the outcomes of new reactions, suggest optimal reaction conditions, and even design novel molecular architectures with desired characteristics. nih.gov
| Computational Approach | Goal | Relevance to Azetidine Chemistry |
| Molecular Docking | Predict binding of a molecule to a target. | Design of azetidine-based enzyme inhibitors and other bioactive compounds. nih.gov |
| Quantum Mechanics | Calculate electronic structure and reactivity. | Predict reaction pathways and stability of azetidine derivatives. nih.gov |
| De Novo Design | Create novel molecular structures with desired functions. | Design of new azetidine scaffolds for applications in materials science and medicine. nobelprize.org |
| Machine Learning | Learn from data to make predictions. | Accelerate the discovery of new synthetic routes and novel azetidine structures. nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2,3-Bis(propan-2-yl)azetidine?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous azetidine derivatives (e.g., azetidine-3-carboxylic acid ) suggest strategies such as:
- Ring-closing reactions : Utilize nucleophilic substitution or [2+2] cycloaddition under inert atmospheres to minimize oxidation.
- Catalytic hydrogenation : Reduce imine intermediates using palladium or platinum catalysts.
- Safety Note : Conduct reactions in flame-dried glassware with strict moisture control, referencing handling guidelines for similar compounds (e.g., use of gloves, face shields ).
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Based on stability data for structurally related compounds (e.g., 1,3-Bis(diphenylphosphino)propane ):
- Storage Conditions : Store at 2–8°C under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation.
- Handling Precautions : Use NIOSH-approved respirators and EN 374-certified gloves during transfer .
Note : Stability under extreme pH or temperatures is undocumented; conduct accelerated stability studies (40°C/75% RH for 6 months) to establish degradation profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
